Methyl 3-(5-formylfuran-2-yl)propanoate
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Overview
Description
Methyl 3-(5-formylfuran-2-yl)propanoate is an organic compound with the molecular formula C9H10O4 and a molecular weight of 182.18 g/mol It is characterized by the presence of a furan ring substituted with a formyl group and a propanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(5-formylfuran-2-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of 5-formylfuran-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-formylfuran-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 5-carboxyfuran-2-ylpropanoate.
Reduction: Methyl 3-(5-hydroxymethylfuran-2-yl)propanoate.
Substitution: Brominated derivatives of the furan ring.
Scientific Research Applications
Methyl 3-(5-formylfuran-2-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving furan derivatives.
Industry: Used in the production of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 3-(5-formylfuran-2-yl)propanoate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the furan ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its role in chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(5-hydroxymethylfuran-2-yl)propanoate
- Methyl 3-(5-carboxyfuran-2-yl)propanoate
- Methyl 3-(5-bromofuran-2-yl)propanoate
Uniqueness
Methyl 3-(5-formylfuran-2-yl)propanoate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. This functional group allows for specific chemical transformations that are not possible with hydroxymethyl or carboxy derivatives .
Properties
IUPAC Name |
methyl 3-(5-formylfuran-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-9(11)5-4-7-2-3-8(6-10)13-7/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWDSGCGUYHAGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(O1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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